molecular formula C18H23N7O B12487700 2-{[1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

2-{[1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

Cat. No.: B12487700
M. Wt: 353.4 g/mol
InChI Key: JCJVIAOYPROJSA-UHFFFAOYSA-N
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Description

2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL involves its interaction with CDK2/cyclin A2 complexes. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C18H23N7O/c1-23-16-15(13-20-23)17(22-18(21-16)19-7-12-26)25-10-8-24(9-11-25)14-5-3-2-4-6-14/h2-6,13,26H,7-12H2,1H3,(H,19,21,22)

InChI Key

JCJVIAOYPROJSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCCO)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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